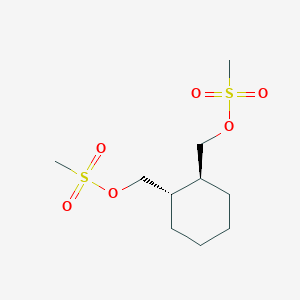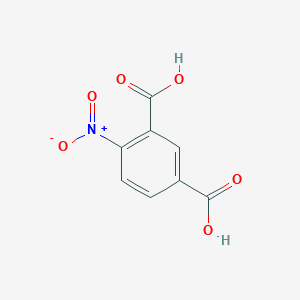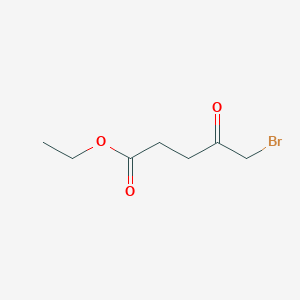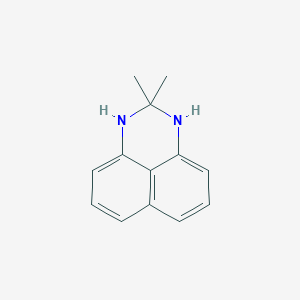
2,2-Dimethyl-2,3-dihydroperimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydroperimidine (DMPD) is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. DMPD is a six-membered ring containing two nitrogen atoms and one oxygen atom. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol. DMPD is used in various fields of research such as organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine is not fully understood. However, it is believed that 2,2-Dimethyl-2,3-dihydroperimidine exerts its biological activities through its ability to scavenge free radicals and reactive oxygen species. 2,2-Dimethyl-2,3-dihydroperimidine has been shown to inhibit lipid peroxidation and protect cells from oxidative damage. It has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2,2-Dimethyl-2,3-dihydroperimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in animal models. 2,2-Dimethyl-2,3-dihydroperimidine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a valuable tool for studying oxidative stress and its role in various diseases. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydroperimidine is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments.
Orientations Futures
There are several future directions for the research on 2,2-Dimethyl-2,3-dihydroperimidine. One of the areas of interest is the development of new 2,2-Dimethyl-2,3-dihydroperimidine-based materials with unique properties. Another area of interest is the study of 2,2-Dimethyl-2,3-dihydroperimidine's role in various diseases such as cancer and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine and its potential applications in medicine and industry.
Conclusion:
In conclusion, 2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit antioxidant, antimicrobial, and antitumor activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-2,3-dihydroperimidine in medicine and industry.
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydroperimidine has been extensively studied for its various biological and chemical properties. It has been found to exhibit antioxidant, antimicrobial, and antitumor activities. 2,2-Dimethyl-2,3-dihydroperimidine has also been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. In the field of material science, 2,2-Dimethyl-2,3-dihydroperimidine has been used as a building block for the synthesis of new polymers and materials.
Propriétés
Numéro CAS |
6364-17-6 |
|---|---|
Nom du produit |
2,2-Dimethyl-2,3-dihydroperimidine |
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C13H14N2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8,14-15H,1-2H3 |
Clé InChI |
DETLTZYXZWIXIB-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
SMILES canonique |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Autres numéros CAS |
6364-17-6 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


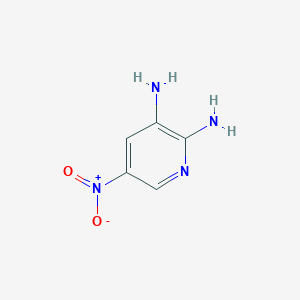


![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

